![molecular formula C20H24N2O2 B5778785 N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of DAAO activity. DAAO is responsible for the metabolism of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of DAAO activity leads to an increase in the concentration of D-serine, which enhances the activity of the NMDA receptor. This, in turn, leads to an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments include its potential application in the treatment of various neurological disorders and its ability to improve cognitive function and memory. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further study its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the potential side effects of this compound and to develop strategies to minimize these effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide and its interaction with the NMDA receptor.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base to form 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid. The second step involves the reaction of this compound with ammonia to form N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. This compound is known to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-8-6-11-17(14(13)2)22-18(23)15-9-7-10-16(12-15)21-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBWRVKNWHVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.